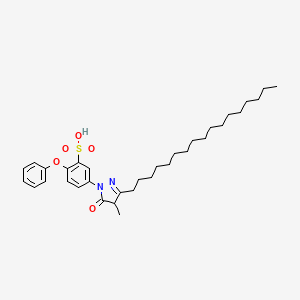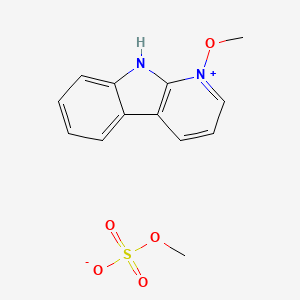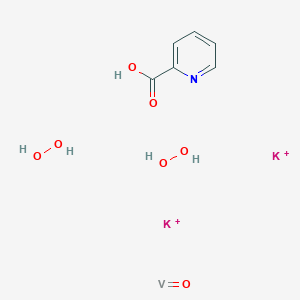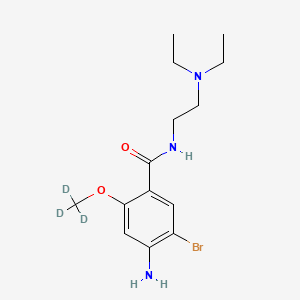
4-Fluorophenylethanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenylethanol-d4 is a deuterated compound with the molecular formula C8H5D4FO and a molecular weight of 144.18. It is a stable isotope-labeled compound used primarily in research applications. The presence of deuterium atoms makes it particularly useful in various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenylethanol-d4 typically involves the deuteration of 4-fluorophenylethanol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of palladium or platinum catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenylethanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenylacetaldehyde or 4-fluorophenylacetic acid.
Reduction: Reduction reactions can convert it back to 4-fluorophenylethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Fluorophenylacetaldehyde, 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylethane.
Substitution: Various substituted phenylethanols depending on the reagent used.
Scientific Research Applications
4-Fluorophenylethanol-d4 is widely used in scientific research, including:
Chemistry: As a labeled intermediate in the synthesis of complex organic molecules.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: As a reference standard in pharmacokinetic studies.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Fluorophenylethanol-d4 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the compound’s behavior in various reactions. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylethanol: The non-deuterated version of the compound.
4-Fluorophenylacetic acid: An oxidation product of 4-Fluorophenylethanol-d4.
4-Fluorophenylethane: A reduction product of this compound
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it invaluable in research applications where precise tracking and analysis of chemical reactions are required .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVGXCUHWKQJE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564855.png)




![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B564864.png)




